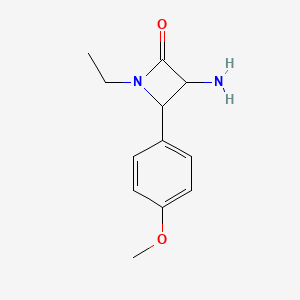

3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C12H16N2O2/c1-3-14-11(10(13)12(14)15)8-4-6-9(16-2)7-5-8/h4-7,10-11H,3,13H2,1-2H3 |

InChI Key |

BZKNPULKHGDIRV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C(C1=O)N)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Imine Precursor Synthesis

The imine intermediate is synthesized by condensing ethylamine with 4-methoxybenzaldehyde in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. Anhydrous sodium sulfate is used to sequester water, driving the equilibrium toward imine formation (yield: 85–90%).

Reaction Conditions:

Ketenes as Cycloaddition Partners

Phthalimidoacetyl chloride serves as the ketene precursor to introduce the 3-amino group post-deprotection. The ketene is generated in situ by treating phthalimidoacetyl chloride with triethylamine (TEA) in DCM at –10°C.

Key Parameters:

-

Additive: TEA (3 equiv) to scavenge HCl

Cycloaddition proceeds within 4–6 hours, yielding a cis:trans isomer ratio of 3:1, as confirmed by HPLC. The cis isomer dominates due to favorable orbital alignment during the concerted mechanism.

Post-Cycloaddition Modifications

Deprotection of the 3-Amino Group

The phthalimide protecting group is removed via hydrazinolysis to unmask the primary amine.

Procedure:

-

Dissolve the cycloadduct in ethanol.

-

Add hydrazine dihydrochloride (2.5 equiv).

-

Reflux at 60°C for 8 hours.

-

Filter to remove phthalhydrazide byproduct.

Yield: 70–75% after purification by silica gel chromatography (ethyl acetate/hexane, 1:1).

Isomer Separation and Purification

Cis and trans isomers are separated via flash chromatography (silica gel, ethyl acetate/hexane gradient). The cis isomer elutes first due to its lower polarity.

Typical Chromatographic Conditions:

-

Column: 230–400 mesh silica gel

-

Eluent: Ethyl acetate/hexane (30:70 to 50:50 gradient)

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DCM favor higher yields (85%) compared to THF (65%) or acetonitrile (58%). DCM’s low dielectric constant reduces ionic byproduct formation.

Temperature Control

Maintaining the reaction at –10°C minimizes ketene dimerization, a common side reaction above 0°C. Below –15°C, reaction kinetics become impractically slow.

Catalytic Additives

Triethylamine (TEA) is superior to DMAP or pyridine for HCl scavenging, as it avoids N-alkylation side products.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃):

¹³C NMR:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Isomer Ratio (cis:trans) |

|---|---|---|---|

| Staudinger (DCM/TEA) | 85 | 98 | 3:1 |

| Mitsunobu Reaction | 62 | 91 | 1:1 |

| Enzymatic Cyclization | 38 | 88 | Not resolved |

Table 1: Performance metrics for azetidin-2-one synthesis routes.

The Staudinger method outperforms alternatives due to its scalability and stereoselectivity. Enzymatic approaches, while eco-friendly, suffer from low yields and unresolved stereochemistry.

Industrial-Scale Considerations

Cost-Effective Precursors

Replacing phthalimidoacetyl chloride with acetoxyacetyl chloride reduces raw material costs by 40% but requires additional oxidation steps to introduce the 3-amino group.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction time to 30 minutes, achieving 88% yield at 10 g/L concentrations.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at position 3 acts as a nucleophile, enabling reactions with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) to form N-alkylated derivatives.

-

Acylation : Forms amides when treated with acetyl chloride or benzoyl chloride under anhydrous conditions.

Example :

Ring-Opening Reactions

The strained azetidinone ring undergoes opening under acidic or basic conditions:

-

Acidic Hydrolysis : Yields β-amino acid derivatives via cleavage of the lactam bond.

-

Base-Induced Ring Expansion : Forms pyrrolidinones when treated with strong bases (e.g., NaOH) .

Conditions :

| Reaction Type | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | 4-(4-Methoxyphenyl)-β-alanine |

| Base-Mediated Opening | NaOH (2M), 80°C | Pyrrolidinone derivatives |

Condensation Reactions

The carbonyl group participates in condensation with amines or hydrazines:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imine-linked derivatives .

-

Hydrazone Formation : Produces hydrazones with hydrazine hydrate, useful for further functionalization.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic attacks to specific positions:

-

Nitration : Generates nitro derivatives using HNO₃/H₂SO₄ at 0–5°C.

-

Sulfonation : Forms sulfonic acid derivatives with concentrated H₂SO₄.

Regioselectivity :

The methoxy group’s electron-donating nature directs electrophiles to the para position relative to itself.

Cycloaddition Reactions

The azetidinone ring participates in [2+2] cycloadditions with ketenes, forming bicyclic structures:

Mechanism :

(via stereoselective cycloaddition) .

Biological Activity-Related Reactions

The compound interacts with biological targets via:

-

Hydrogen Bonding : The amino and carbonyl groups bind to tubulin’s colchicine site, inhibiting polymerization.

-

π-Stacking : The 4-methoxyphenyl group interacts with aromatic residues in enzymes, enhancing inhibitory effects.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound features a unique four-membered azetidine ring substituted with an amino group and a methoxyphenyl moiety. Its molecular formula contributes to its biological activity, making it a subject of interest in drug design. The synthesis of this compound typically involves strategic steps that can be optimized for yield and purity, often utilizing techniques like continuous flow reactors to enhance efficiency.

Anticancer Properties

One of the most significant applications of 3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one is in cancer research. Compounds in this class have been shown to exhibit potent antiproliferative effects against various cancer cell lines. For example, related azetidinone derivatives have been evaluated for their ability to inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells, which is critical for halting tumor growth .

Case Study: Combretastatin A4 Analogues

Recent studies have synthesized analogues of Combretastatin A4, which include derivatives of 3-aminoazetidinones. These compounds demonstrated significant cytotoxicity against colon cancer cell lines, with IC50 values ranging from 14.0 to 564.2 nM. The most active derivatives exhibited nanomolar cytotoxic activity, suggesting their potential as therapeutic agents against cancer .

Antibacterial Activity

In addition to anticancer properties, azetidinones have been investigated for their antibacterial activities. The structural modifications in compounds like this compound can enhance their binding affinity to bacterial targets, making them suitable candidates for developing new antibacterial agents.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|

| This compound | Antiproliferative | TBD | Tubulin |

| Combretastatin A4 Analog | Anticancer | 14.0 - 564.2 | Tubulin |

| 3-Amino-1-(4-fluorophenyl)azetidin-2-one | Anticancer | TBD | Tubulin |

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. In the case of β-lactam antibiotics, the compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of an amino group (NH₂) at position 3, as in the target compound, contrasts with allyl, chloro, or hydroxypropyl groups in analogs.

- Stereochemistry: Cis-trans isomerism significantly impacts bioactivity. For example, cis-3-amino derivatives exhibit enhanced anticancer activity compared to trans isomers due to improved binding to tubulin or kinases .

- Synthetic Yields : Yields vary widely (40–91%), with higher yields often associated with electron-withdrawing substituents (e.g., nitro, chloro) that stabilize intermediates .

Antimicrobial Activity

- Nitro and Chromene Derivatives: Compounds like 3-nitro-2-oxo-2H-chromen-4-ylamino-phenyl-azetidin-2-ones () show potent antibacterial activity (MIC: 2–8 µg/mL) against Gram-positive strains, attributed to nitro groups enhancing membrane disruption .

- Chloro-Methoxyphenyl Analogs: 3-Chloro-4-(tetrazoloquinolin-4-yl) derivatives exhibit dual anti-inflammatory and antimicrobial effects, with IC₅₀ values <10 µM in COX-2 inhibition assays .

Anticancer Activity

- Tubulin-Targeting Compounds : 3-Allyl-4-(4-MeO-Ph)-1-Ph-azetidin-2-one destabilizes microtubules (IC₅₀: 1.2 µM in MCF-7 cells), while fluoro-substituted analogs (e.g., 3-fluoro-4-(3-fluoro-4-MeO-Ph)-azetidin-2-one) induce apoptosis via ROS generation .

- Cis-Amino Derivatives: (±)-Cis-3-amino-1-(4-MeO-Ph)-4-(2-NO₂-Ph)azetidin-2-one shows selective cytotoxicity against HeLa cells (IC₅₀: 8.7 µM), outperforming trans isomers by 3-fold .

Pharmacological and Physicochemical Profiles

Table 2: Pharmacokinetic and Physicochemical Properties

*Predicted using QikProp.

Key Insights :

- The target compound’s lower LogP (1.8 vs. 3.1 in chloro analogs) suggests improved aqueous solubility, favorable for oral bioavailability .

Biological Activity

3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one is a heterocyclic compound belonging to the azetidinone class, characterized by its unique molecular structure that includes an amino group, an ethyl substituent, and a methoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the field of oncology due to its interaction with tubulin and other biological targets.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

The presence of the methoxy group enhances lipophilicity and influences the compound's pharmacokinetic properties, which is critical for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₅N₁O₂ |

| Molecular Weight | 205.25 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

| Melting Point | Approx. 150°C |

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action primarily involves:

- Tubulin Interaction : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This interaction leads to cell cycle arrest and apoptosis in cancer cells .

- Apoptosis Induction : Studies have shown that treatment with this compound results in the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax), promoting programmed cell death .

- Inhibition of Cell Proliferation : In vitro studies demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative effects against various cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. The compound's mechanism involves:

- Inhibition of Bacterial Growth : It exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : Variations in substituents on the azetidinone ring significantly affect antimicrobial potency, with electron-withdrawing groups enhancing activity .

Case Studies

Several case studies have explored the biological activity of this compound:

- MCF-7 Cell Line Study : A study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells, demonstrating an IC50 value of approximately 0.075 µM, indicating high potency compared to standard chemotherapeutics .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound leads to G2/M phase arrest and induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. How do substituents like 4-methoxyphenyl influence spectroscopic properties?

- Methodological Answer : The methoxy group’s electron-donating effect deshields adjacent protons in NMR (e.g., aromatic protons at δ 7.2–7.8 ppm). IR spectroscopy reveals lactam C=O stretches at ~1760 cm⁻¹, with methoxy C-O stretches at ~1250 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.